molecular formula C21H27N3O2S B11139445 N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Cat. No.: B11139445
M. Wt: 385.5 g/mol
InChI Key: DHRFOBKKXKNLOK-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a complex organic compound that features a thiazole ring, an indole ring, and various functional groups

Properties

Molecular Formula

C21H27N3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)indole-3-carboxamide

InChI

InChI=1S/C21H27N3O2S/c1-21(2,3)18-14-27-19(23-18)9-10-22-20(25)16-13-24(11-12-26-4)17-8-6-5-7-15(16)17/h5-8,13-14H,9-12H2,1-4H3,(H,22,25)

InChI Key

DHRFOBKKXKNLOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CCNC(=O)C2=CN(C3=CC=CC=C32)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, tert-butylamine, and various solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves multi-step reactions that typically include the formation of the indole core followed by the introduction of the thiazole and methoxyethyl substituents. Spectroscopic techniques such as NMR and mass spectrometry are commonly employed to confirm the structure of the synthesized compounds.

Antimicrobial Properties

Research indicates that derivatives of indole compounds, including this compound, exhibit antimicrobial activities. A study highlighted the synthesis and evaluation of various indole derivatives for their antimicrobial properties, demonstrating promising results against a range of bacterial strains .

Anticancer Activity

Indole-based compounds have been extensively studied for their anticancer properties. The compound has been implicated in research focusing on its ability to inhibit cancer cell proliferation. For instance, molecular docking studies suggest that such compounds can interact with specific cancer-related targets, potentially leading to apoptosis in cancer cells .

Inflammatory Diseases

Compounds similar to this compound have been explored for their potential in treating inflammatory conditions due to their ability to antagonize specific receptors involved in inflammatory responses .

Drug Development

Given its structural characteristics and biological activity, this compound represents a valuable candidate for drug development aimed at treating infections or cancers. The ongoing synthesis and evaluation of related compounds could lead to the discovery of new therapeutic agents.

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains; structure–activity relationship established.
Anticancer PotentialMolecular docking studies suggest interaction with cancer targets; potential for inducing apoptosis noted.
In Vitro EvaluationEvaluated for antimicrobial properties; indicated promising activity with specific modifications enhancing efficacy.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
  • 4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

Uniqueness

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is unique due to its specific combination of functional groups and structural features

Biological Activity

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and findings.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically including the formation of the thiazole ring followed by the introduction of the indole and carboxamide functionalities. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm its structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, new thiazole nortopsentin analogues were synthesized and evaluated for their ability to inhibit biofilm formation in various pathogens. The most active derivatives showed IC50 values against Staphylococcus aureus ranging from 0.40 to 2.03 µM, indicating significant anti-biofilm activity without affecting planktonic growth .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenIC50 (µM)
Nortopsentin Analogue 1S. aureus ATCC 259230.40
Nortopsentin Analogue 2P. aeruginosa ATCC 154429.9

Anticancer Activity

The indole derivatives, including those containing thiazole moieties, have been explored for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization . The specific activity against different cancer cell lines varies, with some compounds showing GI50 values as low as 2.4 mM against A549 lung cancer cells .

Table 2: Anticancer Activity of Indole-Thiazole Derivatives

CompoundCell LineGI50 (mM)
Compound AA5492.4
Compound BHepG23.8
Compound CMCF-75.1

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Biofilm Formation : The compound's structure allows it to interfere with the initial stages of biofilm formation in bacteria, which is crucial for their virulence.
  • Induction of Apoptosis : The indole core is known for its ability to bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

In a recent study focused on thiazole derivatives, several compounds were screened for their anti-tubercular activity against Mycobacterium tuberculosis. The most promising derivatives exhibited IC50 values significantly lower than those observed for non-tuberculous mycobacteria, suggesting a selective inhibition mechanism .

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